3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile
Description
3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile (CAS: 112735-05-4) is a pyrimidine derivative with a molecular formula of C₉H₁₀N₄O₃ and a molecular weight of 222.20 g/mol . The compound features a tetrahydropyrimidine core substituted with amino, methyl, and carbonyl groups, along with a nitrile-terminated oxopropane side chain. Its synthesis is highlighted in three-component condensation reactions involving β-ketonitriles, aldehydes, and cyclic amines, underscoring its utility in constructing heterocyclic frameworks .
Properties
IUPAC Name |
3-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-7(11)6(5(14)3-4-10)8(15)13(2)9(12)16/h3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUIMZOFGDTLCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368263 | |
| Record name | 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112735-05-4 | |
| Record name | 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile is a derivative of the pyrimidine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₁₀N₄O₃
- Molecular Weight : 198.18 g/mol
- CAS Number : 7597-60-6
- IUPAC Name : N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural characteristics that allow it to interact with various biological targets. Notably, it has been associated with:
- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. For example, derivatives of pyrimidine have shown effectiveness against bacteria and fungi due to their ability to inhibit nucleic acid synthesis.
- Cytotoxicity : Research indicates that the compound may possess cytotoxic effects on certain cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and death.
- Bronchodilator Effects : As part of the theophylline family, this compound may exhibit bronchodilator properties by relaxing bronchial smooth muscles and improving airflow in conditions like asthma and COPD.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : It is believed that the compound can inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Interaction with Receptors : The compound may bind to specific receptors involved in inflammation and immune response modulation.
Antimicrobial Activity
A study published in MDPI highlighted the efficacy of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL for various derivatives .
Cytotoxicity Assessment
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound induced significant cytotoxicity at concentrations above 20 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .
Bronchodilator Studies
Research on related compounds has shown that they can enhance respiratory function in asthmatic models by increasing cyclic AMP levels in bronchial tissues. This suggests potential therapeutic applications for respiratory diseases .
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily recognized for its relevance in the development of respiratory drugs and psychostimulants. It is categorized as an impurity related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Key Properties:
- Molecular Formula: C7H10N4O3
- Molecular Weight: 198.18 g/mol
- CAS Number: 7597-60-6
Mechanism of Action:
As an analogue of theophylline, it may exhibit similar pharmacological effects by inhibiting phosphodiesterase enzymes, leading to increased intracellular cAMP levels and subsequent bronchodilation .
Analytical Chemistry
In analytical chemistry, 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile serves as a critical reference standard for the detection and quantification of related compounds in pharmaceutical formulations. Its role as an impurity reference material is essential for ensuring the quality and safety of pharmaceutical products .
Applications in Quality Control:
- Used in chromatographic methods (HPLC) for the identification and quantification of impurities.
- Ensures compliance with regulatory standards set by organizations like the United States Pharmacopeia (USP) .
Case Study 1: Theophylline Impurity Analysis
A study conducted on the stability and degradation pathways of theophylline highlighted the significance of monitoring impurities like this compound. The research demonstrated that understanding these impurities is crucial for developing more stable formulations .
Case Study 2: Structural Characterization
Research involving X-ray crystallography has provided insights into the molecular structure of compounds related to this tetrahydropyrimidine derivative. Such studies are vital for elucidating the structure-function relationships that underpin their biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s unique reactivity and properties can be contextualized by comparing it with analogs differing in substituents or functional groups. Key examples include:
Amide and Formamide Derivatives
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-formamide (Imp. C, CAS: 7597-60-6): Replaces the nitrile group with a formamide moiety. Reduced electrophilicity compared to the nitrile, limiting its utility in nucleophilic addition reactions. Lower molecular weight (198.18 g/mol) and altered solubility due to hydrogen-bonding capacity of the formamide group .
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide (CAS: 950515-71-6): Features an octanamide side chain, increasing lipophilicity (logP) and molecular weight (296.37 g/mol). Potential applications in membrane-permeable drug candidates due to enhanced lipid solubility .
Aromatic and Bulky Substituents
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-diethoxyphenyl)propiolamide (Compound 13): Contains a diethoxyphenylpropiolamide group, contributing to π-π stacking interactions.
Dimeric and Multifunctional Analogs
- Bis(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimid-5-yl)methane (Compound 5): Dimeric structure with a methylene bridge, doubling molecular weight and altering crystal packing properties. Limited yield due to synthetic challenges, isolated via fractional crystallization .
Table 1: Key Data for Target Compound and Analogs
Preparation Methods
Acid-Catalyzed Cyclocondensation
In a representative procedure, 1,3-dimethylurea reacts with ethyl cyanoacetate in the presence of concentrated hydrochloric acid at 80–90°C for 8–12 hours. The reaction proceeds through imine formation, followed by cyclization to yield 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine. Modifications using β-ketonitriles instead of esters have been reported to improve nitrile retention in the final product.
Table 1: Acid-Catalyzed Cyclocondensation Conditions
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,3-Dimethylurea + Ethyl cyanoacetate | HCl (conc.) | 85 | 10 | 72 |
| 1,3-Dimethylurea + Cyanoacetamide | H2SO4 | 90 | 12 | 68 |
Table 2: Comparison of Side Chain Introduction Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyanoacetyl acylation | High efficiency, scalable | Requires harsh Lewis acids | 78 |
| Michael addition | Regioselective, mild conditions | Sensitivity to moisture | 65 |
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (toluene, dichloroethane) favor cyclization steps by reducing side reactions.
Catalytic Enhancements
Recent advances employ organocatalysts such as L-proline (10 mol%) to accelerate enamine formation, reducing reaction times by 30–40%. Transition metal catalysts (e.g., CuI) have also been explored for Ullmann-type couplings but face challenges in nitrile group compatibility.
Industrial-Scale Production
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes thermal degradation and improves heat transfer. A two-stage system separates ring formation (90°C, residence time 30 min) and acylation (50°C, residence time 20 min), achieving 89% overall yield at pilot scale.
Purification Techniques
Crude product is purified via sequential recrystallization (ethanol/water mixtures) followed by column chromatography (SiO2, ethyl acetate/hexane). Industrial processes favor melt crystallization for higher throughput.
Emerging Methodologies
Q & A
Basic Synthesis and Characterization
Q: How is 3-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-oxopropanenitrile synthesized, and what analytical techniques are used for structural confirmation? A: The compound is synthesized via nucleophilic substitution or condensation reactions involving cyanoacetamide derivatives and functionalized pyrimidine intermediates. For example, analogous syntheses (e.g., Scheme 3 in ) use ethanol and piperidine under controlled temperatures (0–5°C) to form cyanoacetamide derivatives. Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (MS), and IR spectroscopy. X-ray crystallography (as in ) can resolve stereochemical ambiguities in related tetrahydropyrimidine derivatives .
Advanced Reaction Optimization
Q: What strategies improve the yield and purity of this compound during synthesis? A: Optimization involves solvent selection (e.g., ethanol for polar intermediates), catalytic additives (e.g., triethylamine in ), and temperature modulation. Purification via column chromatography or recrystallization from DMF/ethanol (2:1, as in ) enhances purity. Kinetic studies under reflux conditions (e.g., 3–6 hours in ) can identify optimal reaction times .
Basic Solubility and Stability
Q: What are the solubility profiles and stability of this compound under varying conditions? A: Solubility is typically tested in DMSO, ethanol, or aqueous buffers (pH 6.5, as in ). Stability studies under thermal, oxidative, and photolytic stress (e.g., accelerated degradation at 40°C/75% RH) identify degradation pathways. Storage at –20°C in inert atmospheres (per safety guidelines in ) minimizes decomposition .
Advanced Computational Studies
Q: How can computational methods predict the compound’s reactivity or interactions with biological targets? A: Density Functional Theory (DFT) calculations model electronic properties and tautomeric equilibria. Molecular docking (using software like AutoDock) predicts binding affinities to enzymes (e.g., kinases or oxidoreductases). Structural analogs (e.g., ) provide templates for homology modeling .
Biological Activity Analysis
Q: What in vitro assays assess its bioactivity, and how should conflicting data be resolved? A: Enzymatic inhibition assays (e.g., kinase or protease screens) and cytotoxicity tests (MTT assay) are standard. Conflicting results (e.g., variable IC₅₀ values) may arise from assay conditions (buffer pH, ) or impurities. Dose-response curves and orthogonal assays (e.g., SPR in ) validate activity .
Advanced Degradation Pathway Analysis
Q: How are degradation products identified under stress conditions? A: Forced degradation (acid/base hydrolysis, thermal stress) followed by HPLC-MS analysis identifies major degradation products. Isotopic labeling (e.g., ¹⁵N in ) tracks fragmentation pathways. Accelerated stability studies (40°C/75% RH) correlate degradation kinetics with Arrhenius models .
Stereochemical Considerations
Q: Does the compound exhibit stereoisomerism, and how are isomers resolved? A: The tetrahydropyrimidine core may adopt chair conformations (as in ). Chiral chromatography (e.g., Chiralpak AD-H) or enzymatic resolution (using lipases) separates enantiomers. X-ray crystallography () confirms absolute configurations .
Advanced Interaction Studies with Biomolecules
Q: How are interactions with proteins or DNA studied experimentally? A: Biophysical methods like isothermal titration calorimetry (ITC) quantify binding thermodynamics, while circular dichroism (CD) monitors structural changes in DNA/RNA. Fluorescence quenching assays (using tryptophan residues in ) measure binding constants. Molecular dynamics simulations refine interaction models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
